molecular formula C25H19FN2O5 B4067307 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B4067307
M. Wt: 446.4 g/mol
InChI Key: MZUWXSSOKGPNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a useful research compound. Its molecular formula is C25H19FN2O5 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is 446.12779987 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have reported on the synthesis and characterization of chromene derivatives, showcasing the chemical reactivity of such compounds under various conditions. For instance, chromenes have been synthesized in aqueous media, highlighting methods that are environment-friendly and produce good yields with less pollution (Shi, Yu, Zhuang, & Wang, 2006)[https://consensus.app/papers/synthesis-3amino1aryl9methoxy56dihydro1h-benzof-shi/60b0ab770e35546f8b95093d0c28f2aa/?utm_source=chatgpt]. Similarly, another study demonstrated the synthesis of benzo[h]quinoline and benzo[h]chromene derivatives, evaluating their cytotoxic activity in human glioblastoma cells, with some compounds showing significant cytotoxic effects (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016)[https://consensus.app/papers/activity-benzohquinoline-benzohchromene-glioblastoma-haiba/50c1e64589e65bb7bedb533dc75acddb/?utm_source=chatgpt].

Antimicrobial and Antitumor Activities

Chromene derivatives have been investigated for their antimicrobial and antitumor activities. A study synthesized halogen derivatives of benzo[h]chromene and tested their antimicrobial activities, showing promising results against various pathogens (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002)[https://consensus.app/papers/synthesis-halogen-derivatives-benzohchromene-khafagy/f79058e57a7f5c3a94c82c77c2ad0223/?utm_source=chatgpt]. Another research focused on the oxidative difunctionalization of 2-amino-2H-chromene, resulting in derivatives that exhibited significant antibacterial and antifungal activities (Nagamani, Jalapathi, Shankar, Neelamma, & Krishna, 2019)[https://consensus.app/papers/oxidative-difunctionalisation-2amino2hchromene-nagamani/233434cc2da757639e1903d1953a02fe/?utm_source=chatgpt].

Electrocatalytic and Photophysical Properties

The electrocatalytic assembly of chromene derivatives has been explored, with studies achieving efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014)[https://consensus.app/papers/multicomponent-assembling-aldehydes-4hydroxycoumarin-vafajoo/27e5a79f8c1e5149a041b1e0b2af7178/?utm_source=chatgpt]. Additionally, the photophysical properties of certain chromene derivatives have been analyzed, providing insights into their potential applications in fluorescent materials and optoelectronic devices (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019)[https://consensus.app/papers/synthesis-characterization-photosensitivity-studies-roushdy/fd7623efc86e51f096858e46fc95e661/?utm_source=chatgpt].

properties

IUPAC Name

6-amino-8-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5/c1-29-21-8-14(6-7-19(21)30-12-15-4-2-3-5-18(15)26)24-16-9-22-23(32-13-31-22)10-20(16)33-25(28)17(24)11-27/h2-10,24H,12-13,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUWXSSOKGPNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 2
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6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 3
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6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 4
6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 5
6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 6
6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

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